molecular formula C13H12N4O2 B14608489 Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- CAS No. 58668-94-3

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-

Cat. No.: B14608489
CAS No.: 58668-94-3
M. Wt: 256.26 g/mol
InChI Key: ZABPVXDMSFPFIG-UHFFFAOYSA-N
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Description

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a pyrazine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogues .

Scientific Research Applications

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- involves its interaction with specific molecular targets and pathways. In the context of its antimalarial activity, the compound may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its potential as an antimalarial agent and its versatility in various chemical reactions make it a compound of significant interest in scientific research .

Properties

CAS No.

58668-94-3

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

10-ethyl-3-methylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H12N4O2/c1-3-17-9-7-5-4-6-8(9)14-10-11(17)15-13(19)16(2)12(10)18/h4-7H,3H2,1-2H3

InChI Key

ZABPVXDMSFPFIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C

Origin of Product

United States

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